molecular formula C15H12N4O B14096735 N-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14096735
M. Wt: 264.28 g/mol
InChI Key: KEOFQMWMVXGQEH-UHFFFAOYSA-N
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Description

N-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with a phenyl group and a pyridinyl group, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the reagents and conditions used .

Scientific Research Applications

N-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with cellular proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • Thieno[3,2-d]pyrimidine derivatives

Uniqueness

N-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of a pyrazole ring with phenyl and pyridinyl substituents, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

N-phenyl-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H12N4O/c20-15(17-12-6-2-1-3-7-12)14-9-13(18-19-14)11-5-4-8-16-10-11/h1-10H,(H,17,20)(H,18,19)

InChI Key

KEOFQMWMVXGQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3

Origin of Product

United States

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